molecular formula C21H24N2O3 B1443515 9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate CAS No. 1342378-36-2

9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Cat. No. B1443515
M. Wt: 352.4 g/mol
InChI Key: SBHARUACXLXKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1342378-36-2 . It has a molecular weight of 352.43 . The IUPAC name for this compound is 9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)-1-piperazinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H24N2O3/c24-14-13-22-9-11-23(12-10-22)21(25)26-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20,24H,9-15H2 . This code provides a specific representation of the molecular structure.

Scientific Research Applications

  • Synthesis and Luminescence Applications :

    • Piperidinium 9H-fluorene-9-carbodithioate and its derivatives have been used in the synthesis of gold complexes with the (fluoren-9-ylidene)methanedithiolato ligand (Vicente et al., 2004). These gold(I) complexes are photoluminescent at 77 K, indicating potential applications in luminescence and charge-transfer adducts.
  • Protection of Hydroxy-Groups :

    • The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. It can be removed conveniently while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).
  • Solid Phase Synthesis Linker :

    • Compounds like 9-hydroxy-9-(4-carboxyphenyl)fluorene have been synthesized and applied as linkers for solid phase synthesis. These linkers have shown potential for loading with carboxylic acids and have exhibited higher acid stability compared to standard trityl resins (Henkel & Bayer, 1998).
  • Fluorescence Label for Carboxyls :

    • A fluorescence label, 9H-fluoren-2-yl-diaxomethane, has been developed for detecting carboxyl groups specifically in polysaccharides and low-molecular weight carbohydrates. This label is attached in a pre-column derivatization step and allows detection of minute amounts of oxidized functionalities (Bohrn et al., 2005).
  • Crystal Structure and Molecular Interaction Studies :

    • Studies on the crystal structure of compounds like N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine have provided insights into the molecular interactions and structural characteristics of these compounds. The crystal structure exhibits intermolecular hydrogen bonds, providing valuable information for understanding molecular interactions (Yamada et al., 2008).

properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-14-13-22-9-11-23(12-10-22)21(25)26-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20,24H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHARUACXLXKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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